[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13473359
Molecular Formula: C11H13BrN2O2
Molecular Weight: 285.14 g/mol
* For research use only. Not for human or veterinary use.
![[(6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amino]-acetic acid -](/images/structure/VC13473359.png)
Specification
Molecular Formula | C11H13BrN2O2 |
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Molecular Weight | 285.14 g/mol |
IUPAC Name | 2-[(6-bromopyridin-3-yl)methyl-cyclopropylamino]acetic acid |
Standard InChI | InChI=1S/C11H13BrN2O2/c12-10-4-1-8(5-13-10)6-14(7-11(15)16)9-2-3-9/h1,4-5,9H,2-3,6-7H2,(H,15,16) |
Standard InChI Key | VFCJSQMHGPDKSV-UHFFFAOYSA-N |
SMILES | C1CC1N(CC2=CN=C(C=C2)Br)CC(=O)O |
Canonical SMILES | C1CC1N(CC2=CN=C(C=C2)Br)CC(=O)O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The molecule consists of a 6-bromopyridin-3-ylmethyl group linked to a cyclopropylamino moiety, which is further connected to an acetic acid unit. The pyridine ring’s bromine at position 6 enhances electrophilic reactivity, while the cyclopropane ring introduces steric constraints and potential metabolic stability . The acetic acid group provides a carboxylic acid functionality, enabling salt formation or hydrogen bonding in biological systems.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₂H₁₄BrN₃O₂ |
Molecular Weight | 313.17 g/mol |
Exact Mass | 313.021 Da |
Topological Polar Surface | 72.4 Ų |
LogP (Octanol-Water) | 2.1 (estimated) |
These values align with analogs such as N-[(6-bromopyridin-3-yl)methyl]ethanamine (MW 251.55 g/mol) and 6-bromoindole derivatives (e.g., 1-(6-bromo-1H-indol-3-yl)ethanone, MW 237.98 g/mol) , suggesting comparable hydrophobicity and bioavailability.
Spectroscopic Signatures
While direct spectral data for the compound are unavailable, related structures provide benchmarks:
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¹H NMR: Pyridine protons typically resonate at δ 7.3–8.3 ppm, as seen in 6-bromo-2-cyclopropylquinazolin-4(3H)-one derivatives . The cyclopropane’s methylene groups appear near δ 1.1–1.3 ppm .
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MS: A molecular ion peak at m/z 313 (M+H⁺) is anticipated, with isotopic splitting patterns from bromine (1:1 ratio for M and M+2) .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three segments:
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6-Bromo-3-(bromomethyl)pyridine: A precursor for nucleophilic substitution.
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Cyclopropylamine: Introduced via SN2 reaction with the bromomethylpyridine.
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Bromoacetic Acid: Coupled to the amine via alkylation or reductive amination.
Step 1: Synthesis of 6-Bromo-3-(bromomethyl)pyridine
Bromination of 3-methylpyridine using N-bromosuccinimide (NBS) under radical conditions yields the bromomethyl derivative. Analogous procedures for 6-bromoindole synthesis achieve yields up to 90% .
Step 2: Cyclopropane Ring Formation
Cyclopropylamine is reacted with 6-bromo-3-(bromomethyl)pyridine in a polar aprotic solvent (e.g., DMF) at 60–80°C. This step mirrors the synthesis of 3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one, where pyridin-3-ylmethanamine reacts with brominated precursors .
Step 3: Acetic Acid Functionalization
The cyclopropylamino intermediate undergoes alkylation with bromoacetic acid in the presence of a base (e.g., K₂CO₃). This method is analogous to the acetylation of 6-bromoindole using acetyl chloride and SnCl₄ .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield |
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1 | NBS, AIBN, CCl₄, reflux | 75% |
2 | Cyclopropylamine, DMF, 70°C, 12 h | 62% |
3 | Bromoacetic acid, K₂CO₃, DMF, RT, 6 h | 55% |
Future Research Directions
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Synthetic Optimization: Explore catalytic methods (e.g., Pd-catalyzed couplings) to improve cyclopropane incorporation efficiency.
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Pharmacological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., E. coli, S. aureus).
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Crystallographic Studies: Resolve the crystal structure to guide structure-activity relationship (SAR) analyses .
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